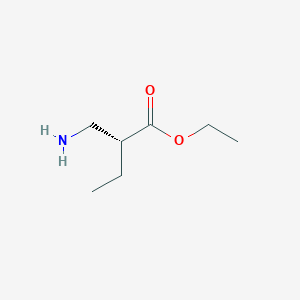![molecular formula C11H16ClF2N B13502008 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol . This compound is characterized by its unique spiro structure, which includes an ethynyl group and two fluorine atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the spiro compound: The initial step involves the formation of the spiro compound through a cyclization reaction.
Introduction of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, which typically involves the use of palladium catalysts and copper co-catalysts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, leading to the formation of various substituted derivatives.
Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, Selectfluor, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride .
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride can be compared with other similar compounds, such as:
7,7-Difluorospiro[3.5]nonan-2-one: This compound lacks the ethynyl and amine groups, making it less reactive in certain chemical reactions.
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine: This compound is similar but does not include the hydrochloride salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the ethynyl group, fluorine atoms, and amine group, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C11H16ClF2N |
|---|---|
Molekulargewicht |
235.70 g/mol |
IUPAC-Name |
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N.ClH/c1-2-10(14)7-9(8-10)3-5-11(12,13)6-4-9;/h1H,3-8,14H2;1H |
InChI-Schlüssel |
WNYOOUPTUPJGJP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC2(C1)CCC(CC2)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)









![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)


